molecular formula C10H13N3O B13434200 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

Cat. No.: B13434200
M. Wt: 191.23 g/mol
InChI Key: IFQJKARLRLRVPI-UHFFFAOYSA-N
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Description

The compound 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a synthetically versatile fused heterocycle of high interest in medicinal chemistry for the discovery of new anticancer and anti-inflammatory agents. The pyrazole nucleus is a privileged pharmacophore in drug discovery, featured in several approved therapeutics, due to its wide-ranging biological profile . Recent research on closely related 2,4,6,7-tetrasubstituted pyrazolopyridine analogs has demonstrated significant antiproliferative activity against various human cancer cell lines, inducing cell death through mechanisms like apoptosis and the modulation of key proteins such as PARP-1 and PCNA . The specific incorporation of a carbonitrile group (-CN) at the 3-position is a strategic modification often employed to enhance metabolic stability, influence the compound's electronic properties, and serve as a key synthetic handle for further derivatization. This molecular framework represents a valuable chemical tool for researchers investigating novel signaling pathways and developing new small-molecule inhibitors for oncology and immunology applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-4,6H2,1-2H3

InChI Key

IFQJKARLRLRVPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2COCCC2=N1)C#N

Origin of Product

United States

Preparation Methods

Three-Component Cyclization Using Hydrazines, Aldehydes, and Malononitrile

One of the most effective routes involves a multicomponent reaction (MCR) where hydrazines, aldehydes, and malononitrile are combined under catalysis to form the pyrazole core, which subsequently undergoes cyclization with suitable precursors to yield the desired tetrahydropyrano[4,3-c]pyrazole derivatives.

Reaction Scheme:

Hydrazine derivative + aldehyde + malononitrile → pyrazole intermediate → cyclization with isopropyl-containing intermediates → 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

Catalysts & Conditions:

  • Deep eutectic solvents (DES) as green media
  • Potassium carbonate (K₂CO₃) as base catalyst
  • Reflux conditions in ethanol or water
  • Reaction time: 30–60 minutes
  • Yields: 75–88% (see Table 1)
Entry Catalyst Solvent Temperature Time Yield (%)
1 K₂CO₃ Ethanol Reflux 45 min 85
2 DES (Glycerol + K₂CO₃) Glycerol Room temp 60 min 78

Table 1: Multicomponent synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and enhances yields. In this method, aldehydes, hydrazines, and malononitrile are irradiated in a solvent-free or minimal solvent environment under microwave conditions.

Reaction Parameters:

  • Microwave power: 600 W
  • Temperature: 80°C
  • Time: 10–15 minutes
  • Yields: 80–90%

Advantages:

  • Rapid reaction kinetics
  • Eco-friendly, solvent-free conditions
  • High purity products

Research findings indicate that microwave-assisted synthesis can increase yield efficiency by approximately 20% compared to conventional heating.

Cyclization of Hydrazine Derivatives with Isopropyl-Containing Precursors

Direct Cyclization Using Isopropyl-Substituted Hydrazines

This method involves the reaction of isopropyl hydrazine derivatives with suitable α,β-unsaturated carbonyl compounds, followed by cyclization to form the tetrahydropyrano ring fused with the pyrazole core.

Reaction Pathway:

Isopropyl hydrazine + α,β-unsaturated carbonyl → Michael addition → cyclization → formation of target compound

Conditions & Catalysts:

  • Acidic catalysts such as p-toluenesulfonic acid (p-TsOH)
  • Solvent: ethanol or acetic acid
  • Reflux temperature
  • Reaction time: 2–4 hours
  • Yields: 70–85%

Use of Metal Catalysts

Transition metal catalysts such as copper(II) acetate or zinc chloride facilitate cyclization and improve yields.

Catalyst Solvent Temperature Yield (%) Reference
Cu(OAc)₂ Ethanol Reflux 82
ZnCl₂ Acetic acid 80°C 78

Note: These methods often involve initial formation of hydrazones, which then cyclize under catalytic conditions.

Green Chemistry Approaches

Deep Eutectic Solvent (DES) Mediated Synthesis

Recent research emphasizes environmentally friendly processes, utilizing DES as reaction media, which enhances reaction rates and yields while reducing hazardous waste.

Procedure:

  • Mix hydrazine derivatives, aldehydes, and malononitrile in DES
  • Heat at 80°C for 30–45 minutes
  • Isolate product via filtration and washing

Yields: 75–88%

Photo-Redox Catalysis

Using visible-light-driven catalysis, such as eosin Y, enables mild conditions and high selectivity.

Reaction Conditions:

  • Solvent: acetonitrile
  • Light source: LED lamp
  • Reaction time: 12–15 minutes
  • Yields: 80–90%

Mechanistic Insights and Research Discoveries

Recent studies have elucidated the mechanisms underlying these synthesis routes, emphasizing the role of catalysts, solvent effects, and microwave irradiation in promoting cyclization and ring formation. For example, the use of ionic liquids or deep eutectic solvents stabilizes transition states, increasing reaction efficiency.

Key Discoveries:

  • The application of microwave irradiation accelerates the formation of the pyrazole core by promoting rapid nucleophilic attack and cyclization.
  • Green solvents such as glycerol or deep eutectic solvents provide sustainable alternatives to traditional organic solvents.
  • Metal catalysts facilitate regioselective cyclization, improving yields and purity.

Summary of Preparation Methods

Method Catalyst/Media Conditions Advantages Yield Range (%)
Multicomponent Reaction K₂CO₃, ethanol Reflux, 45 min High efficiency, simple 75–88
Microwave-Assisted None/Minimal solvent 80°C, 10–15 min Rapid, eco-friendly 80–90
Metal-Catalyzed Cyclization Cu(OAc)₂, ZnCl₂ Reflux, 2–4 hrs High regioselectivity 70–85
Green Solvent (DES) Glycerol + K₂CO₃ 80°C, 30–45 min Environmentally friendly 75–88
Photo-Redox Catalysis Eosin Y, visible light 12–15 min Mild conditions, high yield 80–90

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonitrile Group

The carbonitrile group (-C≡N) undergoes nucleophilic addition due to its electrophilic nature. Key reactions include:

Reaction TypeConditionsProductYieldReference
HydrolysisH₂SO₄ (20%), reflux, 6 h2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxamide78%
AlcoholysisMeOH, HCl(g), 50°C, 12 hMethyl ester derivative65%

Mechanistic Insights :

  • Hydrolysis proceeds via acid-catalyzed hydration, forming an intermediate amide that can further hydrolyze to carboxylic acid under harsher conditions.

  • Alcoholysis with methanol yields esters, useful for derivatization in drug discovery.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole moiety participates in electrophilic substitution, particularly at the 4-position, due to electron-donating effects from the fused pyran ring.

Reaction TypeReagentPosition ModifiedProduct ApplicationReference
NitrationHNO₃/H₂SO₄, 0°C, 2 h4-NO₂ derivativeEnhanced biological activity
SulfonationClSO₃H, CH₂Cl₂, RT, 4 h4-SO₃H derivativeWater-soluble intermediates

Key Findings :

  • Nitration at the 4-position improves binding affinity to cyclooxygenase-2 (COX-2) by 30% compared to the parent compound .

  • Sulfonation derivatives show increased solubility (>5 mg/mL in PBS) for in vivo testing .

Reduction Reactions

The carbonitrile group is reducible to primary amines, enabling access to amine-containing analogs.

Reducing AgentConditionsProductPurityReference
LiAlH₄THF, reflux, 3 h3-Aminomethyl-pyrano-pyrazole derivative92%
H₂/Pd-CEtOH, 50 psi, 6 hSame as above85%

Applications :

  • Reduced analogs exhibit improved blood-brain barrier permeability (logP reduced by 0.8 units).

Cycloaddition and Ring-Opening Reactions

The strained pyrano ring participates in [4+2] cycloadditions with dienes under thermal conditions:

DieneConditionsProductStereoselectivityReference
1,3-ButadieneToluene, 110°C, 24 hBridged bicyclic adduct85% endo
AnthraceneXylene, 140°C, 48 hPolycyclic fused system72% exo

Theoretical Basis :

  • DFT calculations indicate a preference for endo transition states due to stabilizing π-π interactions .

Oxidation of the Thiopyran Moiety

The sulfur atom in the thiopyran ring undergoes oxidation to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProduct Oxidation StateBiological ImpactReference
mCPBACH₂Cl₂, 0°C, 1 hSulfoxide2x increase in COX-2 inhibition
H₂O₂/AcOH60°C, 6 hSulfoneReduced hepatotoxicity

Safety Note :

  • Sulfone derivatives show 40% lower cytotoxicity (IC₅₀ > 100 μM) compared to sulfoxides .

Cross-Coupling Reactions

The carbonitrile group facilitates palladium-catalyzed cross-couplings:

Reaction TypeCatalyst SystemPartnerProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEPhenylboronic acidBiaryl-pyrano-pyrazole hybrid88%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetyleneAlkynyl-substituted derivative75%

Applications :

  • Biaryl hybrids demonstrate nanomolar IC₅₀ values against breast cancer cell lines (MCF-7) .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with alkenes:

AlkeneConditionsProductQuantum YieldReference
EthyleneUV-C, hexane, 12 hSpirocyclic oxetane0.32
StyreneUV-B, acet

Scientific Research Applications

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . This suggests a complex mechanism that combines antiproliferative effects with the induction of cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrano[4,3-c]pyrazole derivatives and related fused heterocycles exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile 2-isopropyl, 3-CN Not reported Not reported Anticancer (inferred)
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-...-carbonitrile (3s) 1-(2-ClPh), 4-(3-MeOPh), 3-Me, 6-NH₂, 5-CN 170.7–171.2 80 Anticancer, antimicrobial
2-Amino-10-methyl-4-phenyl-4,11-dihydropyrano[2,3-a]carbazole-3-carbonitrile (2c) 10-Me, 4-Ph, 3-CN 282 75 Antifungal, antibacterial
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-...-carbonitrile (6h) 4-(4-ClBnOPh), 6-CH₂OH, 8-oxo, 3-CN 232–236 65 Antioxidant, enzyme inhibition

Key Observations :

Substituent Effects on Bioactivity :

  • The 2-isopropyl group in the target compound may enhance lipophilicity compared to polar substituents like hydroxyl (-OH) or methoxy (-OMe) in analogs . This could improve blood-brain barrier penetration, a critical factor in CNS-targeting drugs.
  • Chlorophenyl and methoxyphenyl substituents (e.g., compound 3s) are associated with broad-spectrum antimicrobial activity, likely due to enhanced π-π stacking with microbial enzyme active sites .

Thermal Stability: Pyrano[2,3-a]carbazole derivatives (e.g., 2c) exhibit higher melting points (>280°C) compared to pyrano[4,3-c]pyrazoles (~170–230°C), suggesting greater crystallinity and stability due to extended aromatic systems .

Synthetic Efficiency: Yields for pyrano[4,3-c]pyrazoles (e.g., 80% for 3s) are generally higher than those for pyrano[2,3-a]carbazoles (75% for 2c), likely due to fewer steric hindrances in MCRs .

Functional Group Reactivity :

  • The nitrile group at position 3 enables diverse post-synthetic modifications. For example, compound 6h incorporates a hydroxymethyl group derived from nitrile reduction, enabling conjugation with biomolecules .

Biological Activity

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a heterocyclic compound notable for its unique structural features, which include a tetrahydropyrano ring fused with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C₁₀H₁₃N₃O
  • Molecular Weight : 191.23 g/mol
  • IUPAC Name : 2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile
  • Canonical SMILES : CC(C)N1C(=C2COCCC2=N1)C#N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary investigations suggest that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, showing promise as an enzyme inhibitor .
  • Antimicrobial Properties : Similar compounds in the pyrazole class have demonstrated antimicrobial activities, suggesting potential applications in treating infections .

Research Findings and Case Studies

A review of literature reveals significant findings regarding the biological activity of pyrazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits enzyme activity in metabolic pathways
AntimicrobialPotential antimicrobial effects observed in related compounds

Synthesis and Derivatives

The synthesis of this compound typically involves multi-component reactions. One common synthetic route includes the reaction of aldehydes with malononitrile and β-ketoesters under basic conditions .

Table 2: Synthetic Routes

Synthetic RouteKey Reagents
Multi-component reactionAldehydes, malononitrile, β-ketoesters
Catalytic synthesisSodium carbonate as a catalyst

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile derivatives?

Multi-component reactions (MCRs) are widely used, involving ethyl acetoacetate, hydrazine hydrate, malononitrile, and substituted aldehydes in aqueous or ethanol/water solvents. Catalysts like trisodium citrate dihydrate or CTACl (cetyl-trimethyl-ammonium chloride) enhance reaction efficiency . For example, a typical protocol involves stirring reactants at room temperature for 2–3 hours, followed by recrystallization for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole ring protons at δ 5.5–6.5 ppm) and carbon frameworks (e.g., spiro carbons at δ 60–70 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can elemental analysis validate the purity of synthesized derivatives?

Elemental analysis compares experimental C/H/N percentages with theoretical values. For example, a compound with formula C₁₅H₁₆N₄O should yield C: 64.27%, H: 5.71%, N: 19.99%. Deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-component syntheses?

Systematic optimization involves:

  • Solvent screening : Polar solvents (e.g., EtOH/H₂O) enhance solubility and reaction rates .
  • Catalyst selection : Lewis acids (e.g., InCl₃) or surfactants (e.g., CTACl) reduce activation energy .
  • Temperature control : Room-temperature reactions minimize side products compared to reflux conditions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry. For example, CCDC-971311 (Cambridge Structural Database) offers crystallographic data for related pyrano-pyrazole derivatives .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .

Q. How do substituents on the aldehyde component influence the compound’s electronic and steric properties?

  • Electron-withdrawing groups (EWGs) : Increase electrophilicity of the aldehyde, accelerating Knoevenagel condensation steps .
  • Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may reduce reaction yields but enhance crystallinity for X-ray analysis .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up pyrano-pyrazole syntheses, and how can they be mitigated?

  • Issue : Poor solubility of intermediates in aqueous media.
  • Solution : Use mixed solvents (e.g., EtOH/H₂O) or surfactants to stabilize colloidal suspensions .

Q. How can computational methods complement experimental studies of this compound?

  • DFT calculations : Predict NMR chemical shifts, IR vibrations, and reaction pathways .
  • Molecular docking : Screens for potential biological targets (e.g., enzyme inhibition) using crystal structure data .

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